molecular formula C16H18ClNO2S B2501769 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2319895-79-7

5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2501769
CAS No.: 2319895-79-7
M. Wt: 323.84
InChI Key: CTMKJDSBXOOKKN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and a thiophen-3-ylpropyl group at the nitrogen atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-methyl-2-(thiophen-3-yl)propan-1-amine.

    Amide Bond Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methyl-2-(thiophen-3-yl)propan-1-amine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzylamine.

    Substitution: Formation of 5-substituted-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound in the development of new drugs or as a probe to investigate biological pathways.

Medicine

In medicine, derivatives of benzamides are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could be explored for similar therapeutic potentials.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-2-yl)propyl)benzamide
  • 5-chloro-2-methoxy-N-(2-methyl-2-(furan-3-yl)propyl)benzamide
  • 5-chloro-2-methoxy-N-(2-methyl-2-(pyridin-3-yl)propyl)benzamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to the specific positioning of the thiophen-3-yl group. This positioning can significantly affect the compound’s electronic properties and its interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-16(2,11-6-7-21-9-11)10-18-15(19)13-8-12(17)4-5-14(13)20-3/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKJDSBXOOKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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